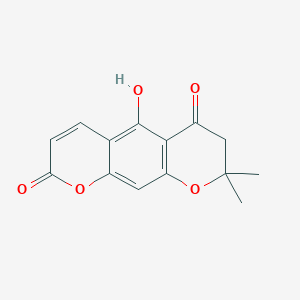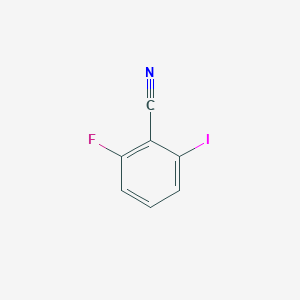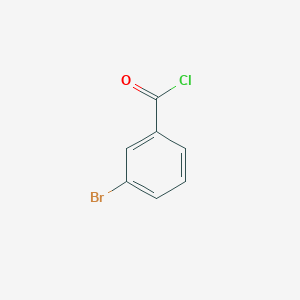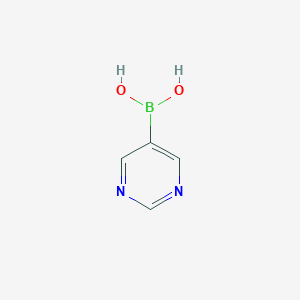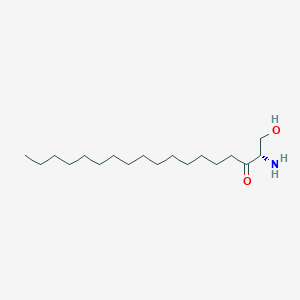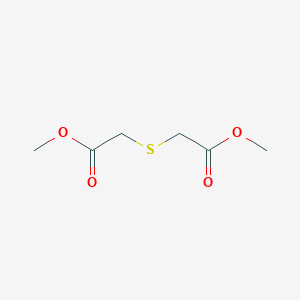
2-Dimethylamino-7-nitrofluorene
Vue d'ensemble
Description
2-Dimethylamino-7-nitrofluorene is an organic compound with the molecular formula C15H14N2O2. It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 7-position. This compound is known for its unique photophysical properties and has been widely studied for its applications in various scientific fields .
Mécanisme D'action
Target of Action
The primary target of 2-Dimethylamino-7-nitrofluorene is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.
Mode of Action
This compound interacts with its target, HSA, by binding to its hydrophobic sites . The apparent binding constants were determined by fluorescence titration to be 0.37 × 10^6 M^−1 for 1 and 2.2 × 10^6 M^−1 for 2 . This interaction results in changes in the fluorescence spectra of the compound, which shift to shorter wavelengths as the polarity of the medium decreases .
Result of Action
The binding of this compound to HSA results in changes in the fluorescence spectra of the compound . The energy of the Trp-214 fluorescence of HSA is transferred to the HSA-bound fluorophores with near 100% efficiency . This indicates that the compound could potentially be used as a fluorescent probe in the study of proteins and their binding properties .
Action Environment
The action of this compound is influenced by the polarity of the medium . The fluorescence spectra of the compound shift to shorter wavelengths as the polarity of the medium decreases . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the polarity of the surrounding medium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-7-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The process begins with the preparation of 2-dimethylaminofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Dimethylamino-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Applications De Recherche Scientifique
2-Dimethylamino-7-nitrofluorene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study solvent polarity and molecular interactions.
Biology: Employed in the study of DNA damage and repair mechanisms due to its mutagenic properties.
Medicine: Investigated for its potential use in cancer research as a fluorescent marker.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Comparaison Avec Des Composés Similaires
- 2-Amino-7-nitrofluorene
- 2-Chloro-7-nitrofluorene
- 2-Acetamido-7-nitrofluorene
Comparison: 2-Dimethylamino-7-nitrofluorene is unique due to its strong electron-donating dimethylamino group, which enhances its fluorescence and solvatochromic properties compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity, such as in biological labeling and optoelectronic devices .
Propriétés
IUPAC Name |
N,N-dimethyl-7-nitro-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)12-3-5-14-10(8-12)7-11-9-13(17(18)19)4-6-15(11)14/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKUKDWAIXWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396072 | |
| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19221-04-6 | |
| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Dimethylamino-7-nitrofluorene (DMANF) useful in studying solvent properties?
A: DMANF exhibits positive solvatochromism, meaning its UV-visible absorption spectrum shifts depending on the solvent's polarity. This property makes DMANF a sensitive probe for assessing a solvent's dipolarity/polarizability (SPP). Researchers have used DMANF to establish an SPP scale for various solvents, including alcohols and even the gas phase []. This scale is useful for understanding and predicting solvent effects in various chemical processes.
Q2: How does the structure of DMANF influence its excited-state dynamics?
A: DMANF, like its analog 2-amino-7-nitrofluorene (ANF), undergoes unique excited-state dynamics. Upon photoexcitation, both molecules experience a charge transfer process leading to a highly dipolar excited singlet state (S1). This charge transfer triggers two main relaxation pathways: dipolar solvation and conformational relaxation. Notably, the conformational relaxation involves twisting the nitro group orthogonal to the aromatic plane []. This twisting motion, observed to be friction-affected and diffusive, does not involve further charge transfer and is a key characteristic of DMANF's excited-state behavior.
Q3: How does DMANF compare to other solvent polarity scales?
A: The SPP scale derived from DMANF and its homomorph 2-fluoro-7-nitrofluorene (FNF) correlates well with established solvent polarity scales, particularly for nonprotic solvents []. These include Kosower's Z, Dimroth and Reichardt's ET(30), Brooker's χR, Dong and Winnick's Py, Kamlet, Abboud, and Taft's π*, and Drago's S′ scale. The advantage of the DMANF/FNF-based scale lies in its derivation from electronic transitions, offering a potentially more accurate description of solvent effects relevant to spectroscopic techniques and other chemical processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
